Imiprothrin

概要

説明

イミプロトリンは、屋内害虫駆除のために商業用および家庭用製品で広く使用されている合成ピレスロイド系殺虫剤です。 ゴキブリ、アリ、シミ、コオロギ、クモなど、さまざまな昆虫に対して特に効果的です 。 イミプロトリンは、昆虫に対して神経毒として作用し、麻痺を引き起こし、最終的には死に至らしめますが、吸入や皮膚への接触によるヒトに対する急性毒性は低い 。

2. 製法

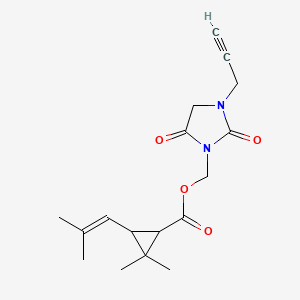

合成ルートと反応条件: イミプロトリンは、2,2-ジメチル-3-(2-メチルプロプ-1-エン-1-イル)シクロプロパン-1-カルボン酸と[2,5-ジオキソ-3-(プロプ-2-イン-1-イル)イミダゾリジン-1-イル]メチルクロリドの反応を含む複数段階のプロセスによって合成されます 。 反応は通常、目的の生成物の形成を確実にするために、制御された条件下で行われます。

工業生産方法: イミプロトリンの工業生産は、ラボ設定と同様の化学ルートを用いた大規模合成を伴います。 このプロセスは、収量と純度を最適化しており、最終製品の一貫性と安全性のために厳しい品質管理措置が実施されています 。

準備方法

Synthetic Routes and Reaction Conditions: Imiprothrin is synthesized through a multi-step process involving the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid with [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl chloride . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .

化学反応の分析

反応の種類: イミプロトリンは、加水分解、酸化、置換など、さまざまな化学反応を起こします。 酸性条件下では安定していますが、中性条件下ではゆっくりと加水分解し、塩基性条件下では容易に加水分解します 。

一般的な試薬と条件:

加水分解: イミプロトリンは、特に塩基性条件下では、水が存在すると加水分解されます。

酸化: 一般的な酸化剤を使用して酸化することができ、さまざまな分解生成物が生成されます。

置換: イミプロトリンは求核剤と置換反応を起こし、さまざまな誘導体が生成されます。

生成される主な生成物: これらの反応から生成される主な生成物は、さまざまな加水分解生成物および酸化生成物であり、通常は母体化合物と比較して活性が低いか、無活性です 。

科学的研究の応用

Insecticide Efficacy Studies

Imiprothrin has been extensively studied for its effectiveness against various pest species. Research indicates that it has one of the highest knockdown activities among synthetic pyrethroids.

| Insect Species | Knockdown Activity (MD50) |

|---|---|

| Cockroaches | 4 cm |

| Ants | 10 cm |

| Flies | 15 cm |

These results demonstrate this compound's superior efficacy compared to other pyrethroids, such as d-tetramethrin, which shows significantly higher movement distances post-application .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The Environmental Protection Agency (EPA) has reviewed its potential health risks, concluding that this compound does not exhibit significant mutagenic or carcinogenic properties in standard assays.

- Mutagenicity Tests : this compound was found non-mutagenic in Ames tests using Salmonella and E. coli. However, it showed potential for chromosome aberrations under specific conditions in vitro .

- Developmental Toxicity : Studies on rabbits indicated no significant developmental toxicity at doses up to 300 mg/kg body weight per day .

Agricultural Applications

This compound is utilized in agricultural settings primarily for pest management. Its application methods include crack and crevice treatments and spot applications, which are effective in controlling pest populations in crops.

Use in Integrated Pest Management (IPM)

In IPM programs, this compound is often combined with other pest control methods to reduce reliance on chemical pesticides and minimize environmental impact. Its role as a quick knockdown agent makes it suitable for immediate pest control needs.

Efficacy Against Cockroach Populations

A study conducted in urban environments demonstrated the effectiveness of this compound-based formulations in reducing cockroach populations significantly over a four-week period. The results showed a reduction of over 80% in cockroach sightings post-treatment compared to untreated control areas .

Long-term Safety Assessment

Longitudinal studies assessing the chronic exposure effects of this compound on farm workers revealed no significant adverse health outcomes associated with its use when applied according to safety guidelines . However, ongoing monitoring is recommended to ensure worker safety.

作用機序

イミプロトリンは、昆虫の神経膜のナトリウムチャネルを標的とすることで殺虫効果を発揮します。 神経機能を変化させ、持続的な脱分極と麻痺を引き起こし、最終的に昆虫の死に至らしめます 。 このメカニズムは、ナトリウムチャネルモジュレーターとして作用する他のピレスロイド系殺虫剤に似ています 。

類似の化合物:

- パーメトリン

- シペルメトリン

- デルタメトリン

- テトラメトリン

比較: イミプロトリンは、プロパルギル基を含む特定の化学構造のため、ピレスロイド系殺虫剤の中ではユニークです。 この構造的特徴は、その独特の殺虫特性と幅広い昆虫に対する効果に貢献しています 。 他のピレスロイドと比較して、イミプロトリンは哺乳類に対する急性毒性が比較的低いため、屋内での使用においてより安全な選択肢となっています 。

類似化合物との比較

- Permethrin

- Cypermethrin

- Deltamethrin

- Tetramethrin

Comparison: Imiprothrin is unique among pyrethroid insecticides due to its specific chemical structure, which includes a propargyl group. This structural feature contributes to its distinct insecticidal properties and effectiveness against a broad spectrum of insects . Compared to other pyrethroids, this compound has a relatively low acute toxicity to mammals, making it a safer option for indoor use .

生物活性

Imiprothrin is a synthetic pyrethroid insecticide widely used in pest control due to its effectiveness against a variety of insects. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, potential health effects, and relevant case studies.

This compound exhibits its biological activity primarily through the modulation of sodium channels in the nervous systems of insects. This disruption leads to hyperexcitation and eventual paralysis of the target organisms. Additionally, this compound has been shown to interact with various drug transporters and receptors in mammals, affecting metabolic pathways.

Key Mechanisms:

- Sodium Channel Modulation: Increases neuronal excitability leading to paralysis in insects.

- Interaction with Drug Transporters: Alters the activity of human drug transporters such as P-glycoprotein and various SLC transporters at higher concentrations .

- Endocrine Disruption Potential: May activate hormone receptors, contributing to endocrine-related effects .

Carcinogenicity Studies

A significant case study focused on the carcinogenic potential of this compound was conducted using male mice. The study observed an increase in lung adenocarcinoma at high doses (7000 ppm), but further analysis indicated that this finding was not relevant for human carcinogenicity assessments. The study concluded that this compound did not induce significant mitogenic effects in mouse Club cells, suggesting it should not be classified as a carcinogen .

| Dose (ppm) | Observed Effect | |

|---|---|---|

| 3500 | No necrotic changes | No significant mitogenic effect |

| 7000 | Increased lung adenocarcinoma | Not relevant for human evaluation |

Human Health Assessments

The Environmental Protection Agency (EPA) has reviewed numerous incidents related to this compound exposure. Most reported cases involved mild symptoms such as skin or respiratory irritation, with no fatalities linked directly to this compound. The majority of incidents were classified as low severity, indicating a relatively safe profile for human exposure under typical usage conditions .

Case Studies and Research Findings

- Carcinogenicity Assessment : A study published in 2020 evaluated the effects of this compound on mouse lung tissue and found no significant increase in cell proliferation or morphological changes associated with carcinogenesis .

- Metabolism Studies : Research on the metabolism of this compound isomers in rats demonstrated rapid absorption and distribution within the body, indicating efficient metabolic processing which may mitigate potential toxicity .

- Epidemiological Insights : An epidemiological report indicated little evidence linking pyrethroid exposure, including this compound, to cancer or other severe health outcomes in humans, reinforcing the notion that this compound poses minimal risk at typical exposure levels .

Summary of Biological Effects

This compound's biological activity is characterized by its effectiveness as an insecticide while presenting a relatively low risk for carcinogenic effects in humans based on current research. Its interaction with both insect sodium channels and mammalian drug transporters highlights the need for ongoing research into its broader effects on human health.

Future Directions

Further studies are warranted to explore the long-term effects of this compound exposure, particularly regarding endocrine disruption and potential metabolic implications in humans. Given the widespread use of pyrethroids, understanding their full impact on human health remains a critical area for future research.

特性

IUPAC Name |

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRAQYXPZIFIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034669 | |

| Record name | Imiprothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous brown liquids or solids; [EXTOXNET] | |

| Record name | Imiprothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

110 °C | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 93.5 mg/l @ 25 °C | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 g/cu cm, Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/ | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.35X10-8 mm Hg @ 25 °C | |

| Record name | Imiprothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

72963-72-5 | |

| Record name | Imiprothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72963-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiprothrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072963725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiprothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imiprothrin (ISO); reaction mass of [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, [2,5-dioxo-3-(2-propyn-1-yl)-1-imidazolidinyl]methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。